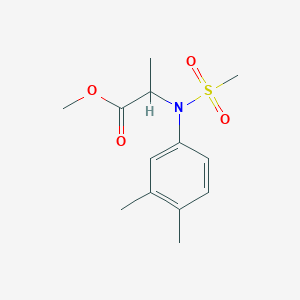

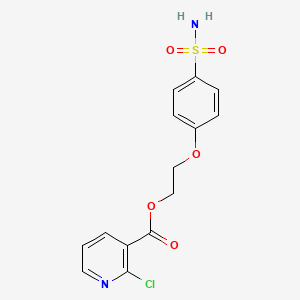

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide, commonly known as HPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. HPO is a member of the oxalamide family, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Synthesis and Reactivity

Research in the domain of heterocyclic compounds, such as thieno[2,3-b]pyridine-2,3-diamines, involves exploring novel synthetic routes and reactivity profiles. For example, the interaction of certain arylamides with hydrazine hydrate leads to the formation of thieno[2,3-b]pyridine-2,3-diamines, showcasing the potential for synthesizing diverse heterocyclic structures that could share mechanistic similarities with the synthesis or reactivity of N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide (Lipunov et al., 2007).

Catalytic Applications

Catalysis is a significant area where compounds with complex ligand structures find application. For instance, copper and nickel complexes with certain ligands have shown catalytic activities in asymmetric transfer hydrogenation of ketones. This reflects the potential for compounds like N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide to act as ligands in catalytic systems, possibly influencing reaction mechanisms and efficiencies (Kumah et al., 2019).

Antimicrobial Activities

Thiazoles and their derivatives, synthesized through reactions involving compounds with similar complexity, have been evaluated for antimicrobial activities. The exploration of such heterocyclic compounds against a range of bacterial and fungal pathogens underscores the potential pharmacological applications of complex molecules, suggesting a pathway for researching the bioactivity of N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide (Wardkhan et al., 2008).

Binding Studies and Drug Design

Studies focusing on the interaction of synthesized ligands with DNA or proteins, as well as their potential cytotoxicity against cancer cell lines, highlight the utility of complex compounds in medicinal chemistry. For instance, Schiff base ligand derived complexes have been scrutinized for their DNA/protein binding capabilities and assessed for cytotoxicity, offering insights into the design of novel therapeutics that could be related to the structural functionalities present in N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide (Muralisankar et al., 2016).

Safety and Hazards

Orientations Futures

Future research on this compound could potentially involve more detailed studies of its synthesis, structure, reactivity, and biological activity. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to determine its mechanism of action .

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-23-13-6-4-11(5-7-13)14(20)10-18-15(21)16(22)19-12-3-2-8-17-9-12/h2-9,14,20H,10H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXGBGHPYOABMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CN=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2923349.png)

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/no-structure.png)

![Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B2923352.png)

![N-[2-Fluoro-4-(2-oxopyridin-1-yl)phenyl]prop-2-enamide](/img/structure/B2923353.png)

![4'-Methyl-n*2*-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide](/img/structure/B2923354.png)

![6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2923362.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2923368.png)